molecular formula C32H52O2 B1220592 Taraxerol, acetate CAS No. 10225-47-5

Taraxerol, acetate

Cat. No.: B1220592
CAS No.: 10225-47-5
M. Wt: 468.8 g/mol
InChI Key: FKMDSFSBFAGDCK-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Isolation of Taraxerol (B1681929), Acetate (B1210297)

The history of Taraxerol, acetate is intrinsically linked to its parent compound, taraxerol. Taraxerol was first isolated in 1923 from the bark of the grey alder (Alnus incana L.) and was initially named "alnulin". wikipedia.org It was also independently isolated from Skimmia species and named "skimmiol". wikipedia.org The complete chemical structure of taraxerol was later elucidated in 1955. mdpi.com

While taraxerol was discovered in the early 20th century, the specific isolation of its acetylated form, this compound, appeared in the scientific literature later. One of the notable early documentations of the isolation of Taraxeryl Acetate was in 1965 from Crossostephium chinense MAKINO (Compositae). jst.go.jpjst.go.jp In this study, the compound was isolated alongside taraxerol and taraxerone. Subsequent phytochemical studies have identified this compound in various other plants, including the common dandelion (Taraxacum officinale) and the roots of the common ragweed (Ambrosia artemisiifolia). researchgate.netnih.gov These early isolations were crucial for the initial characterization of the compound and laid the groundwork for future research into its chemical and biological properties.

Table 1: Early Milestones in the Study of Taraxerol and this compound

YearMilestoneKey CompoundSignificance
1923First isolationTaraxerolDiscovery of the parent compound, initially named "alnulin". wikipedia.org
1955Structural elucidationTaraxerolDetermination of the complete chemical structure of the parent compound. mdpi.com
1965Isolation documentedThis compoundOne of the early reported isolations of the acetylated form from Crossostephium chinense. jst.go.jpjst.go.jp

Classification and Structural Significance of this compound within Pentacyclic Triterpenoids

This compound is classified as a pentacyclic triterpenoid (B12794562). Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). The structure of this compound is based on the oleanane (B1240867) skeleton, a common framework for many pentacyclic triterpenoids.

The structural significance of this compound lies in these specific features. The presence and position of the double bond, the stereochemistry of the ring junctions, and the orientation of the acetate group all contribute to its unique three-dimensional shape. This specific conformation is crucial for its interaction with biological macromolecules, which in turn determines its pharmacological activities.

Table 2: Structural Features of this compound

FeatureDescription
Classification Pentacyclic Triterpenoid
Basic Skeleton Oleanane
Chemical Formula C32H52O2 nih.gov
Systematic Name D-friedoolean-14-en-3β-yl acetate nih.gov
Key Functional Groups - Five fused six-membered rings- Double bond between C-14 and C-15- cis-fused D and E rings- β-oriented acetate group at C-3 nih.gov

Evolution of Academic Research on this compound: Key Trajectories and Milestones

Academic research on this compound has evolved from initial phytochemical studies focused on its isolation and structural elucidation to more in-depth investigations into its biological activities.

Following its early isolation, research in the latter half of the 20th century continued to identify this compound as a constituent of various medicinal plants. This foundational work was essential for understanding its natural distribution.

The turn of the 21st century marked a shift towards exploring the pharmacological potential of this compound. A significant area of research has been its anti-inflammatory properties. For instance, studies have shown that it can significantly reduce edema in animal models. jmedsci.com In 2013, this compound was identified as an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets in inflammation. banglajol.infochemicalbook.com

Another important trajectory in the research of this compound has been its potential as an anti-cancer agent. Research has indicated that it can inhibit the proliferation of certain cancer cells and induce apoptosis (programmed cell death). chemicalbook.commedkoo.com

More recently, in 2024, research has explored the effects of this compound on oxidative stress, demonstrating its ability to activate the antioxidant defense system in murine intestinal epithelial cells. researchgate.net This suggests a potential role in mitigating cellular damage caused by oxidative processes. The ongoing research continues to uncover new facets of its biological activity, highlighting its potential as a lead compound for the development of new therapeutic agents.

Table 3: Key Research Trajectories for this compound

Research AreaKey Findings
Phytochemistry Isolation from various plant species, including Crossostephium chinense and Taraxacum officinale. jst.go.jpresearchgate.net
Anti-inflammatory Activity - Significant reduction of edema in animal models. jmedsci.com- Inhibition of COX-1 and COX-2 enzymes. banglajol.infochemicalbook.com
Anti-cancer Activity - Inhibition of cancer cell proliferation. chemicalbook.com- Induction of apoptosis. medkoo.com
Oxidative Stress Activation of antioxidant defense systems in vitro. researchgate.net

Properties

IUPAC Name

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDSFSBFAGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323146
Record name NSC403165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10225-47-5
Record name NSC403165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of Taraxerol, Acetate

Distribution of Taraxerol (B1681929), Acetate (B1210297) Across Plant Taxa

Identification of Key Plant Families and Genera Rich in Taraxerol, Acetate

Taraxerol and its acetate derivative are widespread throughout the plant kingdom. The Asteraceae family stands out with the highest number of taxa containing these compounds, followed by the Euphorbiaceae and Malvaceae families. encyclopedia.pubmdpi.comnih.gov Within the Euphorbiaceae family, the Euphorbia genus is particularly known for its significant accumulation of taraxerol. encyclopedia.pubmdpi.comnih.gov

Other plant families and genera where taraxerol and its derivatives have been identified include:

Betulaceae: Alnus glutinosa and Alnus incana wikipedia.orghmdb.ca

Celastraceae: Maytenus spp. wikipedia.orghmdb.ca

Lauraceae: Litsea dealbata wikipedia.orghmdb.ca

Moraceae: Dorstenia spp. wikipedia.orghmdb.ca

Rutaceae: Skimmia spp. wikipedia.orghmdb.ca

Taraxerol acetate, specifically, has been isolated from various plant species, including those belonging to the Asteraceae, Euphorbiaceae, and Moraceae families. ontosight.ai For instance, it has been identified in the root bark of Calotropis gigantea. mdpi.com

Table 1: Plant Families and Genera Containing Taraxerol and its Acetate

Family Genera
Asteraceae Taraxacum, Ageratina, Artemisia, Hieracium, Chrysanthemum, Helianthus, Cyanara, Achillea encyclopedia.pubmdpi.comwikipedia.orghmdb.caresearchgate.net
Euphorbiaceae Euphorbia, Alchornea encyclopedia.pubmdpi.comnih.govwikipedia.orghmdb.ca
Malvaceae
Betulaceae Alnus wikipedia.orghmdb.ca
Celastraceae Maytenus wikipedia.orghmdb.ca
Lauraceae Litsea wikipedia.orghmdb.ca
Moraceae Dorstenia wikipedia.orghmdb.ca
Rutaceae Skimmia wikipedia.orghmdb.ca

Influence of Geographic and Environmental Factors on this compound Accumulation

The accumulation of taraxerol and its acetate in plants is not uniform and can be influenced by a variety of geographic and environmental factors. Studies have shown that the concentration of secondary metabolites, including triterpenoids, can vary depending on the plant's growing conditions. mdpi.com

Factors such as light intensity, fertilizer application, soil environment, and even the time of harvesting and storage can affect the active component content in plants like Taraxacum officinale. nih.gov For example, research on Rhizophora mangroves has indicated that the abundance of taraxerol in sediments can be linked to periods of humid climate and transgressions, which alter coastal erosion and sedimentation patterns, thereby affecting the extent of the mangrove ecosystem and the transport of organic matter. researchgate.net This suggests a correlation between environmental conditions and the prevalence of taraxerol. Similarly, varied results in the phytochemical analysis of Calotropis gigantea from different geographical locations point towards the influence of topography and climate on the production of its secondary metabolites. mdpi.com

Elucidation of Biosynthetic Pathways for this compound in Higher Plants

The biosynthesis of taraxerol and subsequently taraxerol acetate in plants is a complex process that originates from the mevalonate (B85504) pathway. encyclopedia.pubmdpi.comresearchgate.net

Mevalonate Pathway Precursors and Squalene (B77637) Cyclization in this compound Formation

The journey to taraxerol begins in the cytoplasm with the mevalonic acid (MVA) pathway. encyclopedia.pubresearchgate.net This pathway starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for all terpenoids. encyclopedia.pubmdpi.comnih.gov

Through a series of condensation reactions, these precursors are assembled into larger molecules. Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP, and a subsequent condensation with another IPP molecule yields farnesyl pyrophosphate (FPP). encyclopedia.pubmdpi.com Two molecules of FPP are then joined and reduced to form squalene. encyclopedia.pubmdpi.comnih.gov Squalene is then oxidized to 2,3-oxidosqualene (B107256), a critical precursor for the synthesis of a vast array of triterpenoids. encyclopedia.pubmdpi.com

Enzymatic Steps and the Role of Taraxerol Synthase in Triterpenoid (B12794562) Rearrangements

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the final triterpenoid structure. This process is initiated by a proton, leading to the formation of a dammarenyl cation. encyclopedia.pubmdpi.com What follows is a cascade of complex rearrangements, including 1,2-hydride and methyl shifts, that lead to different carbocation intermediates. encyclopedia.pubmdpi.com

The specific enzyme, taraxerol synthase, plays a crucial role in guiding these rearrangements to ultimately form the taraxerol skeleton. encyclopedia.pubmdpi.comresearchgate.net This enzyme catalyzes the intricate series of cyclizations and rearrangements of the dammarenyl cation to produce taraxerol. encyclopedia.pubmdpi.comresearchgate.net The formation of taraxerol acetate would then occur through a subsequent acetylation step, where an acetyl group is added to the hydroxyl group of taraxerol.

Genetic and Molecular Regulation of this compound Biosynthesis

While the general biosynthetic pathway is understood, the precise genetic and molecular regulatory mechanisms governing taraxerol and taraxerol acetate production are still under investigation. encyclopedia.pub The expression and activity of key enzymes, particularly taraxerol synthase, are likely tightly regulated at the genetic level.

Research into oxidosqualene cyclases (OSCs), the family of enzymes to which taraxerol synthase belongs, has revealed that different OSCs can catalyze a varying number of rearrangement steps, leading to a wide diversity of triterpenoid skeletons. ubc.ca For instance, studies on Kalanchoe daigremontiana have identified specific OSCs responsible for producing lupeol, taraxerol, glutinol, and friedelin, with their expression localized to the epidermis of leaves, suggesting a role in plant defense. ubc.ca Further research is needed to fully uncover the transcription factors and signaling pathways that control the genes involved in taraxerol acetate biosynthesis, which could be influenced by developmental cues and environmental stresses.

Table 2: Key Compounds in Taraxerol Acetate Biosynthesis

Compound Name
This compound
Acetyl-CoA
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Geranyl pyrophosphate (GPP)
Farnesyl pyrophosphate (FPP)
Squalene
2,3-Oxidosqualene
Taraxerol
Lupeol
Friedelin
β-amyrin
Germanicol
18α-oleanane
18β-oleanane
Calotropone
β-sitosterol
Stigmasterol
Taraxasterol

Ecological Roles and Biological Interactions of this compound in Plant Systems

This compound, like many other plant secondary metabolites, is not merely a passive cellular component but an active agent in the plant's interaction with its environment. It plays a significant role in the plant's defense strategies and influences the growth and development of neighboring plants through allelopathy.

Plants produce a diverse arsenal (B13267) of chemical compounds to defend themselves against a wide range of threats, including pathogenic microorganisms and herbivorous insects. This compound is an integral part of this chemical defense system, exhibiting notable antimicrobial and antifungal properties that protect the plant from infection. ontosight.aimdpi.comlookchem.com

Research has demonstrated that triterpene acetates often exhibit greater antifungal and antibacterial efficacy compared to their non-acetylated triterpene counterparts. This suggests that the acetylation of taraxerol is a key biochemical modification that enhances its defensive capabilities. The presence of this compound in plant tissues, particularly in surface waxes, can create a protective barrier that inhibits the growth and penetration of microbial pathogens.

Studies on various plant species have substantiated the defensive role of this compound. For instance, 3β-taraxerol acetate isolated from Artemisia afra has been identified as possessing antimicrobial activity. mdpi.com Similarly, the antifungal properties of extracts from Rhododendron arboreum have been attributed, in part, to the presence of taraxerol and its derivatives. banglajol.inforesearchgate.net While direct studies on the insect antifeedant properties of this compound are limited, the broader class of pentacyclic triterpenes is well-documented for its ability to deter insect feeding, suggesting a likely role for this compound in defense against herbivores. hebmu.edu.cnresearchgate.net The production of these defensive compounds is often induced or enhanced when the plant is under attack, a process triggered by signaling molecules like methyl jasmonate, which stimulates the biosynthesis of various defense chemicals, including triterpenes.

Table 1: Documented Antimicrobial and Antifungal Activity Associated with Taraxerol and its Acetate Form

Plant SourceCompoundActivity NotedTarget Organisms
Artemisia afra3β-taraxerol acetateAntimicrobialGeneral microbes
Rhododendron arboreumTaraxerolAntifungalAspergillus niger, Candida albicans, Fusarium solani
Euphorbia speciesThis compoundAntimicrobial, AntifungalGeneral microbes
Pteleopsis myrtifoliaTaraxerolAntibacterialStaphylococcus aureus, Enterococcus faecalis

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. researchgate.net Taraxerol and its derivatives, including this compound, are implicated in these complex chemical dialogues between plants.

The presence of these compounds in the soil, resulting from the decomposition of leaf litter or root exudation, can create an environment that is less hospitable for competing plant species. Research has shown that pentacyclic triterpenes, including taraxerol, can inhibit the root growth of various plant species. researchgate.net For example, taraxerol isolated from Sebastiania adenophora demonstrated inhibitory effects on the root growth of Lycopersicon esculentum (tomato) and Echinochloa crusgalli (barnyard grass). researchgate.net

Table 2: Research Findings on the Allelopathic Effects of Taraxerol-Containing Plants

Source PlantAllelochemicalTarget PlantObserved Effect
Sebastiania adenophoraTaraxerolLycopersicon esculentum23%-49% root growth inhibition
Sebastiania adenophoraTaraxerolEchinochloa crusgalli28%-78% root growth inhibition
Taraxacum officinalePlant Extract (contains Taraxerol)Triticum aestivum (Wheat)Negative impact on germination and growth

Isolation, Purification, and Advanced Analytical Methodologies for Taraxerol, Acetate

Spectroscopic and Spectrometric Methodologies for Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds, including Taraxerol (B1681929), acetate (B1210297). Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide detailed information about the molecular structure, connectivity, and stereochemistry. ¹H-NMR spectra reveal the different types of protons and their chemical environments, characterized by their chemical shifts (δ), splitting patterns, and coupling constants. ¹³C-NMR spectra, on the other hand, provide information about the carbon backbone of the molecule.

The characteristic signals observed in the ¹H-NMR spectrum of Taraxerol, acetate are indicative of its triterpenoid (B12794562) structure. For instance, the acetate methyl group typically appears as a singlet around δ 2.03 ppm, while the proton attached to the carbon bearing the acetate group (C-3) often shows a characteristic multiplet signal. Signals corresponding to olefinic protons and various methyl groups on the triterpenoid skeleton are also key identifiers. While specific ¹³C-NMR data for this compound is often detailed in research publications, it provides crucial information on the carbon framework, including quaternary carbons, methylene (B1212753) groups, and methine carbons, further confirming the compound's identity.

Table 3.3.1.1: ¹H-NMR Spectral Data of this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-155.54t7.8
H-3α4.46dd6.0, 9.3
OCOCH₃ (Acetate)2.03brs-
Me-271.25brs-
Me-29, Me-300.95brs-
Me-250.93brs-
Me-260.91brs-
Me-240.88brs-
Me-230.85brs-

Note: 'brs' denotes a broad singlet. Data is representative and may vary slightly based on experimental conditions and source niscpr.res.in.

Mass Spectrometry (MS) for Detection and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, MS techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. The molecular formula of this compound is C₃₂H₅₂O₂, with a calculated molecular weight of approximately 468.75 g/mol nist.gov.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound is typically observed. Fragmentation of the molecule yields characteristic ions that can be used for structural confirmation. Common fragment ions observed for this compound include ions at m/z values such as 467, 457, 410, 357, 344, 325, 284, 257, and 200, which arise from the cleavage of specific bonds within the triterpenoid skeleton and the loss of functional groups researchgate.net. These fragmentation patterns serve as a fingerprint for identifying this compound in complex mixtures.

Table 3.3.2.1: Key Mass Spectrometric Fragment Ions for this compound

m/z ValueDescription/Potential Fragmentation
468[M]⁺ (Molecular ion) niscpr.res.in
467[M-H]⁺ or [M-H₂]⁺ researchgate.net
457Loss of CH₃ or other small fragment researchgate.net
410Fragment ion
357Fragment ion
344Fragment ion
325Fragment ion
284Fragment ion
257Fragment ion
200Fragment ion

Note: Fragment ions can vary depending on the ionization method and experimental conditions researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound typically exhibits characteristic absorption bands corresponding to its functional groups. Key bands include those for C-H stretching (aliphatic) in the region of 2850-3000 cm⁻¹, the ester carbonyl group (C=O) of the acetate moiety usually appearing around 1735-1750 cm⁻¹, and C-O stretching of the ester linkage around 1200-1250 cm⁻¹ niscpr.res.in. The presence of double bonds within the triterpenoid structure can be indicated by C=C stretching bands, typically around 1640-1680 cm⁻¹ niscpr.res.inresearchgate.net. A band at approximately 814 cm⁻¹ has been associated with the trisubstituted ethylenic linkage in related compounds rsc.org.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are molecular functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. Triterpenoids like this compound, which possess conjugated double bond systems or specific functional groups that absorb UV-Vis light, can be characterized by their absorption maxima (λmax). For this compound, UV-Vis spectra often show absorption bands in the UV region, typically around 210-246 nm, indicative of the π-electron systems within the molecule niscpr.res.inrsc.orgresearchgate.net. The specific λmax values and molar absorptivity (log ε) can aid in the identification and quantification of the compound.

Table 3.3.3.1: Characteristic Spectroscopic Data for this compound

TechniqueRegion/WavelengthAbsorption/Band (cm⁻¹)Assignment/DescriptionSource
IR2965-2870C-H stretching (aliphatic) niscpr.res.in
IR1721C=O stretching (ester) niscpr.res.in
IR1651C=C stretching niscpr.res.in
IR1457C-H bending niscpr.res.in
IR1020C-O bending (ester) niscpr.res.in
IR814C=C stretching (trisubstituted ethylenic linkage) rsc.org
UV-Vis246 nmλmax (MeOH) niscpr.res.in
UV-Vis210-223 nmλmax rsc.org

Development and Validation of Standardized Analytical Protocols for this compound Quantification and Purity Assessment

The development and validation of robust analytical protocols are essential for the reliable quantification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used chromatographic techniques for this purpose.

HPLC Methods: HPLC methods for this compound typically involve a reversed-phase C-18 column with a mobile phase consisting of methanol (B129727) and water, often with an additive like OPA (0.1%). Detection is commonly performed using UV detection at wavelengths around 276 nm gsconlinepress.com. Validation of such methods, as per International Conference on Harmonization (ICH) guidelines, includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For example, an HPLC method demonstrated linearity in the range of 20-70 μg/mL with a correlation coefficient of 0.999, an LOD of 0.0026 μg/mL, and an LOQ of 0.0081 μg/mL, with recovery rates between 99.92-100.33% gsconlinepress.com.

HPTLC Methods: HPTLC offers a cost-effective and sensitive approach for both qualitative and quantitative analysis. Methods often employ a mobile phase of hexane (B92381) and ethyl acetate (e.g., 80:20 v/v) on TLC aluminum plates, with detection after spraying with a reagent like anisaldehyde researchgate.net. Validation parameters for HPTLC methods include linearity, typically demonstrated over a range of nanograms (e.g., 100-1200 ng) with high correlation coefficients (e.g., 0.9961) researchgate.net. Precision is evaluated through intra- and inter-day tests, with relative standard deviations (RSD) usually below 2% researchgate.netakjournals.com. Accuracy is assessed via recovery studies, which should ideally fall within acceptable ranges (e.g., 99.65-99.74% or 85.66–91.87%) researchgate.netakjournals.com. The LOD and LOQ for HPTLC methods are typically in the nanogram per spot range researchgate.net.

Table 3.4.1: Summary of Analytical Method Validation Parameters for this compound

ParameterHPLC Method gsconlinepress.comHPTLC Method researchgate.netHPTLC Method akjournals.com
Linearity Range20-70 μg/mL100-1200 ngNot specified
Correlation Coeff.0.9990.9961> 0.995
LOD0.0026 μg/mL31 ng/spotNot specified
LOQ0.0081 μg/mL105 ng/spotNot specified
Recovery99.92-100.33%99.65-99.74%85.66–91.87%
Precision (RSD)Not specified< 2% (intra/inter-day)< 1.99% (intra/inter-day)
Detection Wavelength276 nm420 nm (after derivatization)Not specified (post-derivatization)
ColumnC-18TLC aluminum platesSilica-gel 60 F254 plate
Mobile PhaseMethanol + Water (0.1% OPA) (70:30)Hexane: Ethyl Acetate (80:20 v/v)Hexane: Ethyl Acetate: Formic Acid (8.0:2.0:0.4, V/V)

Chemical Synthesis, Semi Synthesis, and Derivatization of Taraxerol, Acetate

Total Synthesis Approaches to the Taraxerol (B1681929), Acetate (B1210297) Core Structure (Challenges and Strategies)

The total synthesis of complex pentacyclic triterpenoids like Taraxerol, acetate presents significant challenges due to their intricate polycyclic frameworks and numerous stereocenters. While the literature extensively details the isolation and semi-synthesis of this compound and its derivatives, comprehensive reports on the total synthesis of the core this compound structure are not prominently featured in the provided research snippets. The general synthesis of pentacyclic triterpenoids is acknowledged as being challenging wikipedia.orgmdpi.comresearchgate.net. Natural resources remain a primary source, and direct chemical synthesis from simple precursors is often considered difficult and dependent on natural availability mdpi.comresearchgate.net. The complexity arises from the need to construct multiple fused rings with precise stereochemical control, a feat that demands sophisticated synthetic strategies.

Semi-Synthesis of this compound from Related Triterpenoid (B12794562) Precursors

Semi-synthesis offers a viable route to this compound and its derivatives by utilizing more readily available natural triterpenoids as starting materials.

A notable semi-synthetic approach involves the transformation of α-amyrin and β-amyrin into Taraxerol-related compounds. Research by Ursprung and colleagues demonstrated the partial synthesis of 11,12-α-oxidotaraxerol from α- and β-amyrin wikipedia.orgsci-hub.se. This transformation can be achieved by exposing ethanolic solutions of α- and β-amyrin to sunlight for extended periods (approximately 12 weeks), leading to the deposition of a colorless precipitate. Subsequent saponification of this precipitate yields 11,12-α-oxidotaraxerol wikipedia.org. The process can be accelerated by exposing ethanolic β-amyrin solutions to ultraviolet (UV) light, reducing the reaction time to less than three weeks wikipedia.org. These methods illustrate the potential for rearranging the carbon skeleton of amyrins to access Taraxerol derivatives sci-hub.se.

Starting MaterialReaction ConditionsProduct(s)TimeframeNotes
α-Amyrin, β-AmyrinEthanolic solution, sunlight exposure11,12-α-oxidotaraxerol~12 weeksFollowed by saponification of precipitate.
β-AmyrinEthanolic solution, UV light exposure11,12-α-oxidotaraxerol< 3 weeksAccelerated method.
β-AmyrinEthanolic solution, air and sunlight exposure11α,12α-oxidotaraxerol, Taraxerol, Multiflo-renolUndisclosedInitial discovery by Ursprung et al. leading to a crystalline solid.

While chemo-enzymatic strategies are increasingly employed in natural product synthesis for their selectivity and efficiency, specific documented examples of chemo-enzymatic synthesis targeting this compound or its analogs were not detailed within the provided literature snippets. General discussions highlight the potential of biocatalysis for modifying triterpenoids mdpi.com, but concrete applications for this compound derivatization through this combined approach were not found.

Design and Synthesis of this compound Derivatives and Analogs for Mechanistic Probing

Modifying the this compound scaffold allows for the creation of analogs that can be used to probe its biological mechanisms or enhance its properties.

Functional group modifications are often performed to facilitate analytical characterization or to alter physicochemical properties. For instance, the hydroxyl group at the C-3 position of Taraxerol can be derivatized to improve its suitability for gas chromatography-mass spectrometry (GC/MS) analysis. This typically involves converting the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of pyridine (B92270) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) wikipedia.org. This derivatization increases the molecule's non-polarity, making it more amenable to GC/MS detection and analysis.

Reagent(s)Target Functional GroupModification TypePurpose of ModificationAnalytical Technique
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH)Trimethylsilyl etherIncrease non-polarityGC/MS
Pyridine and bis(trimethylsilyl)trifluoroacetamideHydroxyl (-OH)Trimethylsilyl etherIncrease non-polarityGC/MS

The synthesis of novel esters and ethers of Taraxerol has been explored to generate compounds with potentially modified biological activities or improved physicochemical properties. Taraxerol has been chemically transformed to synthesize a series of ten cinnamyl esters. These esterification reactions typically employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) with various cinnamic acids researchgate.net. Additionally, naturally occurring derivatives like taraxerol formate (B1220265) and coumaroyl esters (e.g., 3β-(E)-coumaroyltaraxerol and 3β-(Z)-coumaroyltaraxerol) have been isolated from plant sources, indicating the feasibility of synthesizing such ester analogs researchgate.netnbu.ac.in.

List of Compounds Mentioned:

α-Amyrin

β-Amyrin

11,12-α-oxidotaraxerol

Multiflorenol

Taraxer-14-ene

18β-olean-12-ene

Olean-12-ene (B1638996)

Olean-13(18)-ene

Olean-18-ene

18α-oleanane

18β-oleanane

Taraxerane

Oleanane (B1240867)

Taraxasterol

Lupeol

Betulinic acid

Betulin

Oleanolic acid

Ursolic acid

Friedelin

Taraxerone

Lupeol acetate

Taraxerol methyl ether

Spinasterol

6-hydroxyflavanone (B191495)

(+)-dihydrokaempferol

3,4-dihydroxybenzoic acid

Taraxerol formate

Dodecyl-p-coumarate

Ferulic acid

Scopoletin

Sitosterol-3-O-β-D-glucopyranoside

3,5-di-O-feruloylquinic acid

Isofraxidin-7-O-β-D-glucopyranoside

3β-(E)-coumaroyltaraxerol

3β-(Z)-coumaroyltaraxerol

Taraxasterol acetate

Dihydrochelerythrin

Fagaramide

Tarkalynin A

Tarkalynin B

Taccalonolide A

Taccalonolide A 12-propanoate

Taraxerol

Taraxerol acetate

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Structure-Activity Relationship (SAR) studies form a cornerstone of medicinal chemistry, aiming to elucidate the correlation between a compound's molecular structure and its observed biological activity mdpi.comspirochem.com. This understanding is critical for the rational design and optimization of therapeutic agents. Taraxerol acetate, a naturally occurring pentacyclic triterpenoid, has demonstrated significant biological activities, including notable inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and potent anticancer effects banglajol.infobanglajol.inforesearchgate.netresearchgate.netmedkoo.commedchemexpress.com.

The principle of SAR dictates that modifications to a molecule's structure can profoundly influence its efficacy, selectivity, and pharmacokinetic properties. While detailed studies on specific synthetic analogs of Taraxerol acetate are not extensively covered in the provided literature, computational investigations offer insights into potential areas for structural optimization. For instance, studies focusing on related targets like Protein Tyrosine Phosphatase 1B (PTP1B) suggest that modifications at the C-3 and C-17 positions of triterpenoids could be crucial for developing improved lead compounds researchgate.net. This highlights the general strategy in SAR studies: to systematically alter structural features of a lead compound like Taraxerol acetate to enhance its therapeutic profile.

Identification of Key Pharmacophores and Structural Determinants for Biological Interactions

The biological activities of Taraxerol acetate are intrinsically linked to its distinct molecular architecture. Key structural features and their roles in mediating interactions with biological targets have been identified, particularly concerning its COX inhibitory activity.

Pentacyclic Triterpene Skeleton: The core pentacyclic triterpene framework of Taraxerol acetate is fundamental for establishing hydrophobic interactions within the active sites of enzymes. Molecular docking studies reveal that this skeleton engages with hydrophobic amino acid residues, such as Leu359 in the COX-2 binding pocket, through interactions with its ring E banglajol.infobanglajol.info. Furthermore, methyl groups located at the C-29 and C-30 positions of the skeleton contribute to hydrophobic interactions with residues like Val116 and Leu531 banglajol.info.

Acetate Group at the C-3 Position: The acetate moiety, esterified at the C-3 hydroxyl group, plays a significant role by mediating favorable electrostatic interactions with specific amino acid residues, including Trp387 and Met522, within the COX-2 active site banglajol.infobanglajol.info. Additionally, the methyl component of the acetate group participates in minor hydrophobic contacts with Leu384 banglajol.infobanglajol.info.

These identified structural components and their specific modes of interaction serve as crucial determinants of Taraxerol acetate's biological activity, providing a basis for understanding its mechanism of action and for guiding future structural modifications.

Application of Computational Chemistry in this compound SAR Analysis

Computational chemistry methods are indispensable tools in modern drug discovery, offering powerful approaches to analyze SAR, predict biological activity, and understand molecular mechanisms of action. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this regard mdpi.comspirochem.com.

Molecular Docking: This technique has been extensively applied to Taraxerol acetate to elucidate its binding modes with various biological targets. For instance, docking studies have provided detailed insights into how Taraxerol acetate interacts with the COX-2 enzyme, mapping out the specific hydrophobic and electrostatic interactions with key amino acid residues within its active site banglajol.infobanglajol.inforesearchgate.net. These studies confirm the roles of the triterpene skeleton and the acetate group in mediating these interactions, as described in section 4.4.1. Furthermore, molecular docking has been employed to investigate Taraxerol acetate's potential as a PTP1B inhibitor, with computational analyses suggesting that structural modifications at the C-3 and C-17 positions are important for optimizing inhibitory potency researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between quantifiable molecular descriptors (e.g., physicochemical properties, quantum chemical parameters) and a compound's biological activity mdpi.com. Although specific QSAR models for Taraxerol acetate are not detailed in the provided literature, the principle of QSAR is fundamental to SAR analysis, enabling the prediction of biological activity for novel, synthesized, or virtual compounds, thereby streamlining the drug discovery process mdpi.com.

Physicochemical Descriptors: Computational tools are utilized to calculate various physicochemical properties of Taraxerol acetate, such as Topological Polar Surface Area (TPSA), octanol-water partition coefficient (LogP), hydrogen bond donors and acceptors, and rotatable bonds chemscene.comphytojournal.com. These descriptors are critical for assessing a compound's drug-likeness, predicting its absorption, distribution, metabolism, and excretion (ADME) properties, and guiding lead optimization efforts.

Compound List:

this compound

Taraxerol

Data Table: COX Inhibition Profile and Key Molecular Interactions of Taraxerol Acetate

TargetIC50 Value (μM)Key Interactions Identified (Molecular Docking)Amino Acid Residues Involved
COX-1116.3 ± 0.03Hydrophobic, ElectrostaticNot specified in detail
COX-294.7 ± 0.02Hydrophobic, ElectrostaticLeu359, Trp387, Met522, Leu384, Val116, Leu531

Mechanistic Investigations of Taraxerol, Acetate in Cellular and Molecular Systems Excluding Clinical Outcomes

Modulation of Inflammatory Signaling Pathways by Taraxerol (B1681929), Acetate (B1210297)

Taraxerol acetate has demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro enzyme inhibition assays have established taraxerol acetate as an inhibitor of both COX-1 and COX-2. Specifically, it exhibits an IC50 value of 116.3 ± 0.03 μM against COX-1 and 94.7 ± 0.02 μM against COX-2 banglajol.infobanglajol.inforesearchgate.netmedchemexpress.commedchemexpress.com. Molecular docking analyses further support these findings, revealing significant interactions between taraxerol acetate and amino acid residues within the COX-2 enzyme's binding pocket, thereby elucidating a potential mechanism for its inhibitory action banglajol.infobanglajol.info. Additionally, taraxerol itself has been shown to attenuate inflammation by down-regulating the production of COX-2 researchgate.net.

EnzymeIC50 Value (μM)± Standard DeviationReference(s)
COX-1116.30.03 banglajol.infobanglajol.inforesearchgate.netmedchemexpress.commedchemexpress.com
COX-294.70.02 banglajol.infobanglajol.inforesearchgate.netmedchemexpress.commedchemexpress.com

Taraxerol plays a crucial role in regulating inflammatory signaling by interfering with key kinase activations. Research indicates that taraxerol effectively downregulates the expression of pro-inflammatory mediators in macrophages through the inhibition of TAK1 (TGF-β-activated kinase 1) and Akt activation nih.govbiocrick.comchemfaces.commdpi.comglpbio.comresearchgate.net. This inhibitory action prevents the activation of NF-κB, a central transcription factor in inflammatory processes nih.govbiocrick.comchemfaces.commdpi.comglpbio.comresearchgate.net. Specifically, taraxerol has been observed to inhibit the translocation of nuclear factor-κB (NF-κB) into the nucleus, suppress the phosphorylation and degradation of IκBα, and block the activation of IKK and mitogen-activated protein kinases (MAPKs) by inactivating TAK1 and Akt nih.gov. Furthermore, taraxerol has been shown to inhibit the formation of the TAK1/TAK-binding protein 1 (TAB1) complex, which leads to TAK1 degradation and reduces LPS-induced polyubiquitination and phosphorylation of TAK1 nih.govbiocrick.com. The PI3K/Akt signaling pathway is also suppressed by taraxerol chemfaces.comglpbio.comnih.govcelljournal.org. The inhibition of the NF-κB signaling pathway by taraxerol contributes to its potent anti-inflammatory effects ajol.info.

The modulation of inflammatory signaling pathways by taraxerol directly influences the production of pro-inflammatory mediators and cytokines. Studies have demonstrated that taraxerol can inhibit nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner at both the protein and mRNA levels nih.govbiocrick.com. This inhibition results in a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) when induced by lipopolysaccharide (LPS) nih.govbiocrick.com. In the context of cardiotoxicity models, taraxerol pretreatment was found to decrease levels of MDA, TNF-α, and IL-6, while simultaneously enhancing the myocardial activity of SOD and GPx, leading to a reduction in serum CK-MB levels researchgate.net. Collectively, taraxerol exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators and reducing the levels of pro-inflammatory cytokines muni.cz.

Elucidation of Antiproliferative and Apoptotic Mechanisms of Taraxerol, Acetate (in vitro studies)

Taraxerol and its acetate derivative have shown the capacity to induce apoptosis in various cancer cell lines, contributing to their antiproliferative effects. Taraxerol has been documented to promote cell apoptosis biocrick.comchemfaces.comglpbio.comnih.govcelljournal.orgajol.infonih.gov. The primary mechanism by which taraxerol induces apoptosis involves the mitochondrial pathway (intrinsic pathway) chemfaces.comglpbio.comnih.govcelljournal.org. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which facilitates the formation of the apoptosome. This complex then triggers the activation of caspases 9 and 3, as well as the cleavage of PARP, ultimately leading to programmed cell death chemfaces.comglpbio.comnih.govcelljournal.org. Additionally, taraxerol can modulate the balance between anti-apoptotic and pro-apoptotic proteins by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax chemfaces.comglpbio.comnih.govcelljournal.org.

In studies conducted on U87 glioblastoma cells, taraxerol acetate induced dose- and time-dependent cytotoxic effects. The percentage of apoptotic cells significantly increased with escalating concentrations of taraxerol acetate, rising from 7.3% in control cells to 16.1%, 44.1%, and 76.7% in cells treated with 10, 50, and 150 µM, respectively nih.gov. Apoptosis can be initiated through both intrinsic (mitochondrial-mediated) and extrinsic pathways, with the intrinsic pathway playing a crucial role in response to various cellular stimuli scholarsportal.info.

Concentration (µM)% Apoptotic Cells (Taraxerol Acetate)Fold Increase vs. ControlReference(s)
Control (0)7.3- nih.gov
1016.12.2-fold nih.gov
5044.16.0-fold nih.gov
15076.710.5-fold nih.gov

Taraxerol also exerts its antiproliferative effects by inducing cell cycle arrest, thereby inhibiting cancer cell proliferation biocrick.comajol.infonih.govnih.gov. In human gastric epithelial cell line AGS cells, taraxerol demonstrated significant inhibition of proliferation and arrested the cell cycle at the G2/M phase biocrick.comnih.gov. Specifically, treatment with 110 μmol/L of taraxerol led to a notable increase in the population of AGS cells arrested in the G2/M phase compared to the solvent control (P<0.05) biocrick.comnih.gov. Network pharmacology analyses further corroborate that taraxerol inhibits proliferation and induces cell cycle arrest nih.gov. In other studies, taraxerol has been observed to cause an accumulation of cells in the sub-G1 phase, resulting in sub-G1 cell cycle arrest ajol.info. Additionally, taraxerol acetate treatment in U87 cells induced a sub-G1 cell cycle arrest, accompanied by a reduction in the number of cells progressing through the S-phase nih.gov. In distinct cell lines (HGC-27 and NCI-N87), taraxerol was found to arrest cell growth at the G0/G1 phase nih.gov.

Compound List:

Taraxerol

Taraxerol acetate

Modulation of Oncogenic Signaling Cascades

Research indicates that Taraxerol and its acetate derivative can influence several key signaling pathways implicated in oncogenesis. Taraxerol has been shown to target pathways such as the Hippo and Wnt signaling pathways in gastric cancer cells, and the Akt pathway in bladder cancer cells. researchgate.net Furthermore, Taraxerol acetate (TA) has been observed to activate complement and coagulation cascades, as well as the NF-κB and MAPK pathways, leading to alterations in related gene transcript levels. nih.gov

The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, playing a critical role in cell cycle regulation, proliferation, apoptosis, uncontrolled cell growth, migration, and therapeutic resistance. mdpi.comfrontiersin.org Studies suggest that Taraxerol exhibits anti-cancer effects by modulating the PI3K/AKT signaling pathway, inhibiting the proliferation, migration, and invasion of gastric cancer cells. nih.gov While direct evidence for Taraxerol acetate's specific modulation of these pathways is emerging, its activation of NF-κB and MAPK pathways, which are often pro-oncogenic, warrants further investigation in the context of cancer progression. nih.govmdpi.com The interference with TAK1 and Akt protein activation by Taraxerol also leads to the downregulation of pro-inflammatory mediators and prevents NF-κB activation, highlighting a complex interplay with signaling cascades relevant to both inflammation and cancer. researchgate.netmdpi.comresearchgate.net

Table 1: Modulation of Signaling Cascades by Taraxerol/Taraxerol Acetate

Signaling PathwayEffect of Taraxerol/AcetateAssociated Cellular Processes/OutcomesReferences
PI3K/AKTActivated/DownregulatedCell proliferation, survival, migration, invasion, apoptosis, therapeutic resistance, anti-cancer effects researchgate.netfrontiersin.orgnih.gov
NF-κBActivated/InhibitedPro-inflammatory mediator production, inflammatory responses, anti-cancer effects nih.govresearchgate.netmdpi.comresearchgate.netchemsrc.com
MAPKActivatedPro-oncogenic signaling, inflammatory responses nih.govmdpi.comfrontiersin.org
WntTargetedCell metastasis, cancer progression researchgate.netmdpi.comfrontiersin.org
HippoTargetedCell metastasis, cancer progression researchgate.net
TAK1Interfered/InhibitedNF-κB activation, pro-inflammatory mediator production researchgate.netmdpi.comresearchgate.net
AktInterfered/InhibitedNF-κB activation, pro-inflammatory mediator production researchgate.netmdpi.comresearchgate.net

Antioxidant Mechanisms and Oxidative Stress Mitigation by this compound

Taraxerol acetate demonstrates significant potential in mitigating oxidative stress through various mechanisms, including direct scavenging of reactive oxygen species and the enhancement of endogenous antioxidant defense systems.

Direct Reactive Oxygen Species (ROS) Scavenging Activity

Taraxerol acetate (TA) has been shown to activate the cellular antioxidant defense system. researchgate.netnih.gov Studies indicate that Taraxerol can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) by activated microglial cells. mdpi.com While its direct ROS scavenging activity has been described as weak to moderate in assays like the DPPH radical scavenging assay, Taraxerol acetate has demonstrated efficacy in reducing oxidative stress induced by hydrogen peroxide (H2O2) in cellular models. researchgate.netnih.govnih.gov The presence of antioxidants is crucial for inhibiting oxidative processes, and ROS, while essential for cellular signaling, can cause significant damage when their production exceeds the capacity of antioxidant mechanisms. sciensage.info

Upregulation of Endogenous Antioxidant Defense Systems (e.g., CAT, T-AOC, Nrf2/ARE pathway)

Treatment with Taraxerol acetate (TA) has been observed to notably increase Total Antioxidant Capacity (T-AOC) and Catalase (CAT) activity. researchgate.netnih.gov These findings suggest that TA enhances the cellular capacity to neutralize oxidative damage. The Nrf2/ARE pathway is a central regulator of endogenous antioxidant defense, and while direct studies linking Taraxerol acetate to Nrf2 activation are limited in the provided snippets, related compounds like melatonin (B1676174) have shown that activation of the Nrf2/HO-1 signaling pathway promotes antioxidant enzyme activities (including GSH, GSH-Px, T-SOD, CAT, and T-AOC) and reduces ROS and MDA levels. kjpp.netfrontiersin.org This indicates a potential mechanism by which Taraxerol acetate could bolster cellular resilience against oxidative stress.

Impact on Oxidative Stress Biomarkers (e.g., LDH, MDA)

Taraxerol acetate (TA) treatment has demonstrated a significant ability to reduce key biomarkers of oxidative damage. Specifically, TA effectively lowered the levels of Lactate (B86563) Dehydrogenase (LDH) and Malondialdehyde (MDA). researchgate.netnih.gov Malondialdehyde (MDA) is recognized as a primary indicator of lipid peroxidation and a significant biomarker for cellular oxidative damage. njlm.netgsconlinepress.com Elevated MDA levels are often associated with conditions involving heightened oxidative stress, such as myocardial infarction. njlm.net Furthermore, Taraxerol has been shown to reduce serum MDA levels in models of cardiotoxicity, alongside other inflammatory markers. researchgate.netnih.gov The reduction in these biomarkers suggests that Taraxerol acetate mitigates cellular membrane damage and lipid peroxidation, core components of oxidative stress.

Table 2: Antioxidant Mechanisms and Oxidative Stress Mitigation by Taraxerol Acetate

MechanismSpecific FindingBiomarkers/Systems AffectedReferences
Direct ROS Scavenging Reduced H2O2-induced oxidative stress; Weak to moderate DPPH radical scavengingROS, H2O2 researchgate.netnih.govmdpi.comnih.gov
Upregulation of Endogenous Antioxidant Defense Systems Increased T-AOC; Increased CAT activityTotal Antioxidant Capacity (T-AOC), Catalase (CAT) researchgate.netnih.gov
Impact on Oxidative Stress Biomarkers Reduced LDH levels; Reduced MDA levelsLactate Dehydrogenase (LDH), Malondialdehyde (MDA) researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov
Activation of Antioxidant Pathways (General Context) Activated antioxidant defense system; Activated Keap1-Nrf2 pathwayNrf2, Keap1, HO-1, GSH, GSH-Px, T-SOD, CAT, T-AOC (Melatonin study context) researchgate.netnih.govkjpp.netfrontiersin.org

Investigation of Immunomodulatory Effects of this compound (cellular level)

Taraxerol acetate and related triterpenes exhibit immunomodulatory properties by influencing cellular signaling pathways and the production of inflammatory mediators.

Influence on Immune Cell Activation and Function

Table 3: Immunomodulatory Effects of Taraxerol Acetate (Cellular Level)

Immune Modulation AspectSpecific EffectImmune Cells/Mediators InvolvedReferences
Signaling Pathway Modulation Activated complement and coagulation cascades; Activated NF-κB and MAPK pathwaysComplement system, Coagulation system, NF-κB, MAPK nih.gov
Inflammatory Response Downregulated pro-inflammatory mediators; Inhibited LPS-induced inflammatory responses; Inhibited NF-κB activationMacrophages, TAK1, Akt, NF-κB researchgate.netmdpi.comresearchgate.net
Cytokine Production Inhibited production of TNF-α, IL-6, and IL-1βPro-inflammatory cytokines (TNF-α, IL-6, IL-1β), Murine macrophages researchgate.net
General Triterpene Effects Modulates immune system; Affects T and B lymphocytes, macrophages, cytokine secretionT lymphocytes (Th1, Th2, Th17, Treg), B lymphocytes, Macrophages, Cytokines (IFN-γ, IL-10, IL-12, IL-4) nih.gov

Compound List:

Taraxerol

Taraxerol acetate (TA)

Reactive Oxygen Species (ROS)

Catalase (CAT)

Total Antioxidant Capacity (T-AOC)

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Antioxidant Response Element (ARE)

Lactate Dehydrogenase (LDH)

Malondialdehyde (MDA)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Nitric Oxide (NO)

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Mitogen-Activated Protein Kinase (MAPK)

Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/AKT)

Transforming Growth Factor beta-activated Kinase 1 (TAK1)

Akt protein kinase (Akt)

ST6 N-acetylgalactosaminide alpha-2,6-sialyltransferase 1 (ST6Gal1)

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor (VEGF)

Hypoxia-Inducible Factor 1 (HIF1)

Wnt/β-catenin

Transforming Growth Factor beta (TGF-β)

Notch

Hedgehog

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT)

Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase (MEK/ERK)

Glutathione (GSH)

Glutathione Peroxidase (GSH-Px)

Superoxide Dismutase (SOD)

Heme Oxygenase-1 (HO-1)

Keap1

Cytokine Production Profiling

Taraxerol and its acetate derivative have demonstrated significant anti-inflammatory properties through modulation of key signaling pathways involved in the inflammatory cascade. Taraxerol has been shown to attenuate inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway glpbio.comresearchgate.netwikipedia.org. Specifically, it downregulates the expression of proinflammatory mediators in macrophages by interfering with the activation of TAK1 (MAP3K7) and Akt (Protein Kinase B), thereby preventing NF-κB activation glpbio.comresearchgate.netwikipedia.orgmdpi.com. This interference with TAK1 and Akt activation is a crucial step in suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α researchgate.net. Furthermore, Taraxerol acetate has exhibited considerable inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2, in vitro. Taraxerol acetate demonstrated an IC50 value of 116.3 ± 0.03 µM against COX-1 and 94.7 ± 0.02 µM against COX-2 researchgate.netbanglajol.infobanglajol.inforesearchgate.net. These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation and fever. Taraxerol acetate also possesses gastroprotective and antiulcer activities, suggesting a role in modulating inflammatory responses in the gastric mucosa kjms.com.pk. Its antipyretic effects are linked to its influence on cyclooxygenase enzymes and the subsequent production of prostaglandin E2 (PGE2), which resets the body's temperature set point kjms.com.pk.

Table 1: Mechanistic Insights into Cytokine Production and Inflammation Modulation

Mechanism of ActionTarget/PathwayEffect of Taraxerol / Taraxerol AcetateCitation(s)
Inhibition of inflammatory signalingNF-κB pathwayInhibits glpbio.comresearchgate.netwikipedia.org
Interference with kinase activationTAK1 (MAP3K7)Inhibits activation glpbio.comresearchgate.netwikipedia.orgmdpi.com
Interference with kinase activationAkt (Protein Kinase B)Inhibits activation glpbio.comresearchgate.netwikipedia.orgmdpi.com
Downregulation of mediatorsProinflammatory mediators (e.g., cytokines)Downregulates glpbio.comresearchgate.netmdpi.com
Inhibition of prostaglandin synthesisCOX-1 enzymeInhibits (IC50: 116.3 ± 0.03 µM) researchgate.netbanglajol.infobanglajol.inforesearchgate.net
Inhibition of prostaglandin synthesisCOX-2 enzymeInhibits (IC50: 94.7 ± 0.02 µM) researchgate.netbanglajol.infobanglajol.inforesearchgate.net
Attenuation of inflammatory response (in vivo model)Carrageenan-induced paw edemaAttenuates glpbio.commdpi.com

Metabolic Pathway Modulation by this compound (cellular and enzyme-level)

Taraxerol and its acetate form have shown promising effects on glucose and lipid metabolism, primarily by influencing key signaling pathways and enzyme activities.

Impact on Glucose and Lipid Metabolism (e.g., PI3K dependent glucose transport, glycogen (B147801) synthesis)

Taraxerol treatment has been observed to stimulate glucose metabolism in skeletal muscle, contributing to the regulation of blood glycaemic status and lipid profiles in preclinical models of type 2 diabetes glpbio.com. Research indicates that 3β-taraxerol acts as a dual activator of glucose transport and glycogen synthesis mdpi.comencyclopedia.pub. It facilitates insulin-stimulated glucose uptake by promoting the translocation and activation of the glucose transporter GLUT4 in adipocytes, a process dependent on the PI3K (Phosphatidylinositol 3-kinase) signaling pathway researchgate.netnih.govbioinformation.net. Following glucose uptake, taraxerol influences glucose storage through glycogen synthesis, a mechanism involving the activation of Protein Kinase B (PKB/Akt) and the subsequent suppression of Glycogen Synthase Kinase-3β (GSK-3β) researchgate.netnih.govbioinformation.net. This dual action positions taraxerol as a potential candidate for managing hyperglycemic states researchgate.netnih.gov. Furthermore, taraxerol has demonstrated the ability to reverse insulin (B600854) resistance induced by dexamethasone, restoring normal homeostasis encyclopedia.pubnih.gov. The PI3K/AKT pathway is central to various cellular processes, including inflammatory responses, and its modulation by taraxerol highlights its broad cellular impact researchgate.net.

Enzymatic Activity Alterations Relevant to Metabolic Regulation (e.g., cholesterol esterase)

Taraxerol has been identified as a compound exhibiting inhibitory activity against the cholesterol esterase enzyme encyclopedia.pubnih.gov. Cholesterol esterase plays a role in cholesterol metabolism by hydrolyzing cholesterol esters. Studies have utilized cholesterol esterase inhibition assays to standardize extracts containing taraxerol, such as those from Mangifera indica leaves, for their hypocholesterol activity phcogres.comresearchgate.netphcogres.comnih.gov. A fraction enriched in 3β-taraxerol demonstrated significant in vitro inhibition of cholesterol esterase, with an IC50 value of 0.86 µg/ml phcogres.comphcogres.comnih.gov. The presence of 3β-taraxerol in plant extracts is suggested to contribute to cholesterol-lowering effects, potentially by competing with cholesterol for absorption in the intestine phcogres.com.

Table 2: Mechanistic Insights into Glucose, Lipid, and Enzyme Modulation

Metabolic Process/EnzymeTarget/PathwayEffect of Taraxerol / Taraxerol AcetateCitation(s)
Glucose TransportGLUT4 translocation and activationActivates (PI3K dependent) researchgate.netnih.govbioinformation.net
Glucose MetabolismSkeletal muscle glucose metabolismStimulates glpbio.com
Glycogen SynthesisPKB activation, GSK3β suppressionStimulates researchgate.netnih.govbioinformation.net
Insulin ResistanceDexamethasone-induced insulin resistanceReverses encyclopedia.pubnih.gov
Lipid MetabolismBlood glycaemic status and lipid profile (in vivo)Regulates glpbio.com
Enzyme ActivityCholesterol esteraseInhibits (IC50: 0.86 µg/ml for fraction) phcogres.comphcogres.comnih.gov

Mechanistic Insights into Antimicrobial and Antiviral Activities (in vitro)

Research has explored the potential of taraxerol and its derivatives in combating microbial and viral infections through various in vitro mechanisms.

Inhibition of Microbial Growth and Virulence Factor Expression

Taraxerol acetate has demonstrated promising activity against certain pathogens, showing an EC50 value of 21.4 µM against Trypanosoma equiperdum researchgate.net. A key strategy in combating bacterial infections involves interfering with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Compounds that inhibit QS can act as antivirulence agents, potentially reducing the development of antibiotic resistance compared to traditional antimicrobials tamu.edunih.gov. Taraxerol acetate has been noted for its antimicrobial activity kjms.com.pk. Studies on other compounds have shown that inhibiting QS can block virulence and biofilm formation in bacteria like Pseudomonas aeruginosa nih.gov. While direct evidence for taraxerol acetate's effect on QS-mediated violacein (B1683560) production is limited in the provided search results, its general antimicrobial properties suggest potential in this area.

Interference with Viral Replication Cycles and Host-Pathogen Interactions

Taraxerol acetate has exhibited antiviral activity kjms.com.pk. Studies investigating small molecule derivatives have shown antiviral effects against RNA viruses, including murine norovirus and human norovirus replicon systems plos.org. The development of antiviral therapies often focuses on targeting host cell proteins that viruses exploit for replication, a strategy that may circumvent the emergence of drug resistance often seen with direct virus-targeting agents embopress.org. Understanding virus-host interactions at a molecular level is crucial for identifying new antiviral drug targets embopress.orgfrontiersin.orgnih.gov. Plant-derived proteins, such as Ribosome-inactivating proteins (RIPs) and RNA-binding proteins (RBPs), also play roles in plant antiviral defense, highlighting the diverse molecular mechanisms involved in host-pathogen interactions mdpi.com.

Table 3: Mechanistic Insights into Antimicrobial and Antiviral Activities

Activity TypePathogen/System StudiedMechanism/FindingCitation(s)
AntimicrobialTrypanosoma equiperdumPromising activity (EC50 = 21.4 µM for Taraxerol acetate) researchgate.net
AntimicrobialQuorum Sensing (QS) mediated processesGeneral antimicrobial properties noted; QS inhibition is a strategy to develop antivirulence agents, reducing resistance pressure. (Specific QS inhibition by Taraxerol acetate not detailed in provided results). kjms.com.pktamu.edunih.gov
AntiviralMurine Norovirus (MNV)Antiviral activity observed in vitro. plos.org
AntiviralHuman Norovirus replicon systemAntiviral activity observed in vitro. plos.org
Antiviral (General)RNA VirusesHost-targeting drugs disrupt virus-host protein interactions essential for replication, potentially avoiding resistance. embopress.org

Compound List:

Taraxerol

Taraxerol acetate

NF-κB (Nuclear Factor-kappa B)

TAK1 (MAP3K7)

Akt (Protein Kinase B)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

TNF-α (Tumor Necrosis Factor-alpha)

COX-1 (Cyclooxygenase-1)

COX-2 (Cyclooxygenase-2)

PGE2 (Prostaglandin E2)

PI3K (Phosphatidylinositol 3-kinase)

GLUT4 (Glucose Transporter Type 4)

PKB (Protein Kinase B)

GSK-3β (Glycogen Synthase Kinase-3 beta)

Cholesterol esterase

Trypanosoma equiperdum

Pseudomonas aeruginosa

Murine Norovirus (MNV)

Human Norovirus

Ribavirin

Methotrexate

RIPs (Ribosome-inactivating proteins)

RBPs (RNA-binding proteins)

Neurobiochemical Mechanism of this compound Action

Acetylcholinesterase (AChE) Enzyme Inhibition Studies

Based on the comprehensive review of available scientific literature, no studies were found that specifically investigate the Acetylcholinesterase (AChE) enzyme inhibition by This compound . While research has explored the neurobiochemical mechanisms of related compounds, such as taraxerol, concerning AChE activity, direct evidence or quantitative data for this compound's effect on AChE is absent in the reviewed sources.

Biotransformation and Environmental Fate Studies of Taraxerol, Acetate

Enzymatic Metabolism of Taraxerol (B1681929), Acetate (B1210297) (in vitro enzyme systems)

The in vitro study of enzymatic metabolism provides a controlled environment to understand the specific enzymes involved in the biotransformation of a compound. nih.govunl.eduspringernature.comresearchgate.netmdpi.com

There is currently a lack of specific research on the metabolism of taraxerol acetate by cytochrome P450 (CYP450) enzymes or other major xenobiotic-metabolizing enzyme systems. nih.govmdpi.comyoutube.comyoutube.com These enzyme superfamilies are primary mediators of Phase I metabolism, responsible for the modification of a vast array of foreign compounds to facilitate their excretion. nih.govwikipedia.org The metabolism of other triterpenoids by CYP450 enzymes has been documented, often involving hydroxylation reactions that increase their polarity. mdpi.com Given the lipophilic nature of taraxerol acetate, it is a potential substrate for CYP450 enzymes. Hypothetically, metabolism could involve hydroxylation of the triterpenoid (B12794562) rings.

While direct metabolic studies are absent, research has shown that taraxerol acetate can interact with other enzyme systems. For example, it has demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes in vitro. This indicates an interaction with enzymatic systems, although this is an inhibitory action rather than a metabolic transformation.

Table 2: In Vitro Enzymatic Interactions of Taraxerol, Acetate
Enzyme SystemObserved InteractionPotential ImplicationReference
Cytochrome P450 (CYP)No specific data available for metabolism.Hypothetically could undergo hydroxylation.N/A
Cyclooxygenase (COX-1, COX-2)InhibitionPotential anti-inflammatory activity. researchgate.net

Environmental Transformation and Geochemical Significance of this compound

The environmental fate of taraxerol acetate is tied to its stability and transformation within geological settings, a process influenced by diagenesis and catagenesis.

During early diagenesis in sedimentary environments, triterpenoid esters like taraxerol acetate are susceptible to hydrolysis, leading to the formation of the corresponding alcohol, taraxerol. nih.govresearchgate.net This initial transformation is a key step in its geochemical pathway. The presence of such triterpenol esters in sediments can be an indicator of early diagenetic alteration of organic matter derived from higher plants. nih.gov

Following the likely hydrolysis of the acetate group, the resulting taraxerol skeleton undergoes further diagenetic changes. Taraxerol is a known precursor to taraxer-14-ene. Research on deep-sea sediments has shown that taraxer-14-ene can be converted into olean-12-ene (B1638996). This conversion is a specific diagenetic reaction that occurs within the upper sedimentary column. Subsequently, olean-12-ene can isomerize to form other thermodynamically more stable oleanene isomers, such as olean-13(18)-ene and olean-18-ene. With increasing thermal maturity (catagenesis), these oleanene isomers can be reduced to form the saturated pentacyclic hydrocarbon 18α(H)-oleanane, a recognized biomarker in mature sediments and crude oils. This transformation pathway highlights the geochemical significance of taraxerol and its derivatives as precursors to important molecular fossils.

Table 3: Proposed Geochemical Transformation Pathway of this compound
Geochemical StageReactionIntermediate/ProductSignificance
Early DiagenesisHydrolysisTaraxerolLoss of the acetate functional group.
DiagenesisDehydrationTaraxer-14-eneFormation of an unsaturated intermediate.
DiagenesisIsomerizationOlean-12-eneRearrangement of the double bond.
DiagenesisIsomerizationOlean-13(18)-ene, Olean-18-eneFormation of more stable oleanene isomers.
CatagenesisReduction18α(H)-OleananeFormation of a saturated biomarker.

Taraxerol as a Biomarker for Past Ecosystems (e.g., Mangrove Input)

Taraxerol, a pentacyclic triterpenoid, has been identified as a valuable lipid biomarker for tracing the historical presence and extent of mangrove ecosystems. researchgate.net Its chemical stability allows it to be well-preserved in sediments over long timescales, providing a molecular fossil record of past vegetation. usf.eduusf.edu The utility of taraxerol as a proxy for mangrove input is particularly pronounced for species within the Rhizophora genus, which are known to produce this compound in high concentrations in their leaves. researchgate.netnerc.ac.uk

The presence and abundance of taraxerol in sediment cores can be correlated with other proxies, such as pollen from the mangrove tree genus Rhizophora, to reconstruct past environmental conditions. researchgate.net Studies have shown that maxima in taraxerol abundance in sediment layers often coincide with maxima in Rhizophora pollen, strengthening the case for its use as a reliable indicator of mangrove presence. researchgate.net This correlation has been observed in surface sediments offshore from latitudes with extensive coastal mangrove forests. researchgate.net

Research has demonstrated that taraxerol is relatively more resistant to microbial degradation compared to other organic compounds, making it a robust marker in sedimentary archives. researchgate.net Its abundance in mangrove sediments, often being the most prevalent triterpenol, further solidifies its role as an ideal biomarker for these ecosystems. researchgate.net

The application of taraxerol as a biomarker extends to differentiating between organic sediments that accumulated in mangrove versus freshwater environments. nerc.ac.uk Studies in Micronesian mangroves have shown that elevated taraxerol abundance is a clear diagnostic for sediments deposited within a mangrove ecosystem, while it is often undetectable in nearby freshwater sediments. nerc.ac.uk This distinction is crucial for accurately reconstructing past relative sea-level changes, as mangrove sediments serve as important archives for such studies. nerc.ac.uk

Isotopic analysis of taraxerol preserved in sediment cores also offers insights into past hydroclimatic conditions. usf.eduusf.edu The hydrogen and carbon isotopic compositions (δ²H and δ¹³C) of taraxerol have been shown to respond to changes in salinity. usf.eduusf.edu For instance, a consistent relationship between the hydrogen isotopic discrimination and salinity has been observed in mangrove species like Rhizophora mangle and Laguncularia racemosa. usf.eduusf.edu These isotopic signatures are well-preserved in surface sediments and can be traced in sediment cores dating back hundreds of years, with no significant evidence of diagenetic alteration for δ²H values. usf.eduusf.edu This makes taraxerol's hydrogen isotopes a promising proxy for reconstructing past hydroclimates in mangrove and adjacent systems. usf.eduusf.edu

The following table summarizes findings from a study in the Shark River Estuary, Florida, investigating the isotopic values of taraxerol in mangrove leaves in relation to salinity.

SpeciesSalinity (ppt)δ²H of Taraxerol (‰)δ¹³C of Taraxerol (‰)
Rhizophora mangle0.7 - 32Increases with salinityInverse correlation
Laguncularia racemosa0.7 - 32Increases with salinityPositive correlation
Data derived from studies on the relationship between taraxerol isotopes and salinity. usf.eduusf.edu

This detailed isotopic data, preserved in the sedimentary record through taraxerol, allows for a nuanced reconstruction of past environmental conditions, including shifts in salinity and freshwater input into coastal mangrove ecosystems.

The table below presents a summary of taraxerol's utility as a biomarker based on various research findings.

Research FindingImplication for Paleoecosystem ReconstructionReference
High concentrations of taraxerol in Rhizophora species.Strong indicator of the presence of this dominant mangrove genus. researchgate.netnerc.ac.uk
Co-variance of taraxerol and Rhizophora pollen in sediment cores.Increased confidence in identifying past mangrove ecosystems. researchgate.net
Resistance to microbial degradation.Reliable preservation of the biomarker signal over geological timescales. researchgate.net
Differentiation between mangrove and freshwater sediments.Enables accurate identification of past depositional environments. nerc.ac.uk
Isotopic signatures (δ²H and δ¹³C) correlate with salinity.Potential to reconstruct past hydroclimatic conditions and salinity levels. usf.eduusf.edu

While taraxerol is a powerful biomarker, it is important to note that it is also found in other higher land plants, which necessitates careful interpretation in conjunction with other proxies. researchgate.net However, in many coastal settings, its abundance and correlation with other mangrove-specific indicators make it an invaluable tool for paleoenvironmental studies. researchgate.netnerc.ac.uk

Advanced Research Methodologies and Emerging Technologies in Taraxerol, Acetate Studies

Application of Omics Technologies to Taraxerol (B1681929), Acetate (B1210297) Research

Omics technologies offer a holistic view of the molecular dynamics within a biological system in response to a specific compound. By simultaneously measuring entire classes of molecules, researchers can construct a comprehensive picture of the cellular impact of Taraxerol, acetate.

The study of cellular responses to this compound has been advanced through the use of proteomics and metabolomics. A multiomics approach was utilized to investigate the effects of this compound (TA) on murine intestinal epithelial cells experiencing oxidative stress. nih.govtandfonline.com This research found that TA treatment activated the cellular antioxidant defense system, evidenced by a notable increase in Total antioxidant capacity (T-AOC) and Catalase (CAT) activity. nih.govtandfonline.com Concurrently, it mitigated cellular damage by reducing the levels of lactate (B86563) dehydrogenase (LDH) and malonaldehyde (MDA). nih.govtandfonline.com

Metabolomic analysis identified significant changes in the levels of 30 key metabolites following TA treatment. nih.govtandfonline.com This shift in the metabolome indicated the activation of several crucial signaling pathways, including the complement and coagulation cascades, the NF-κB pathway, and the MAPK pathway. nih.govtandfonline.com While direct proteomics studies are not extensively detailed, the observed changes in enzyme activity (e.g., Catalase) and signaling pathways inherently point to underlying alterations in the proteome. The availability of specific antibodies for proteins like COX-2, Cyclin D1, and c-Myc further supports the use of proteomic techniques, such as Western blotting, in research involving this compound. medchemexpress.com

TechnologyKey Findings in Response to this compoundAffected Biomarkers/PathwaysSource
MetabolomicsAlleviated H2O2-induced oxidative stress in murine intestinal epithelial cells.↑ Total antioxidant capacity (T-AOC) ↑ Catalase (CAT) activity ↓ Lactate dehydrogenase (LDH) ↓ Malonaldehyde (MDA) Activation of NF-κB, MAPK, and glycerophospholipid pathways nih.govtandfonline.com
Proteomics (Inferred)Changes in protein expression and activity are implied by metabolomic and transcriptomic outcomes. Tools for proteomic analysis are established.↑ Catalase activity Potential modulation of COX-2, Cyclins, c-Myc nih.govtandfonline.commedchemexpress.com

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in two main areas of this compound research: understanding its biosynthesis and analyzing the cellular responses it elicits.

In studying its effects, research on murine intestinal cells showed that this compound treatment resulted in altered transcript levels of specific genes, including Serpinb9e, SCD2, Hspa1b, and Hspa1a. nih.govtandfonline.com This provides direct evidence of gene expression modulation by the compound. nih.govtandfonline.com

Furthermore, transcriptomics has been applied to elucidate the biosynthetic pathways of this compound in plants. A de novo transcriptome analysis of Codonopsis lanceolata, a plant that produces the compound, successfully identified genes encoding key enzymes for its synthesis, such as taraxerol synthase and triterpene acetyltransferases. nih.gov This research noted that the transcriptional activity of genes in the upstream MVA and MEP biosynthetic pathways was generally higher in the plant's shoots compared to its roots. nih.gov Similarly, transcriptome studies of Codonopsis pilosula have been used to analyze the differential expression of genes involved in triterpenoid (B12794562) biosynthesis at different altitudes. researchgate.net These studies provide foundational molecular information for the potential biotechnological production of this compound. nih.govnih.gov

Nanotechnology Integration for this compound Research Systems

Nanotechnology offers novel platforms to overcome challenges in studying compounds like this compound, such as poor solubility and non-specific delivery in experimental models.

While specific studies on the encapsulation of this compound are not widespread, advanced strategies developed for similar molecules are directly applicable. For instance, core-shell microencapsulation is a technique used for the controlled release of acetates. nih.gov This method could be adapted for this compound to allow for its release in a research model to be triggered by a specific stimulus, such as light, enabling precise temporal control over cellular exposure. nih.gov Another relevant technique is alginate-based encapsulation, which has been used to enhance the stability and delivery of bioactive compounds from Clitoria ternatea, a known source of taraxerol. nih.govresearchgate.net Encapsulating this compound in biocompatible polymer beads could improve its stability and provide a sustained-release profile in in vitro culture media, ensuring consistent exposure over the course of an experiment. researchgate.net

Nanotechnology provides a means for the targeted delivery of therapeutic compounds, a strategy that is highly valuable for in vitro mechanistic studies. mdpi.com For compounds like the anti-cancer triterpenol Taraxerol, nano-drug carriers can be engineered for specific delivery. nih.govjapsonline.com These nanoparticles can be decorated with ligands, such as peptides or antibodies, that bind to receptors overexpressed on specific target cells. nih.gov This approach ensures that this compound is delivered preferentially to the cells of interest in a co-culture model, for example, allowing researchers to investigate its mechanism of action with greater precision and reducing confounding effects on other cell types. nih.govnih.gov

Computational Chemistry and Molecular Modeling in this compound Research

Computational methods are increasingly used to predict and explain the biological activity of natural compounds at the molecular level, saving time and resources in the drug discovery process.

Molecular docking studies have been employed to investigate the interaction between this compound and specific protein targets, such as the cyclooxygenase (COX) enzymes. banglajol.inforesearchgate.net Using software like AutoDock, researchers have simulated the binding of this compound into the active site of COX-1 and COX-2. banglajol.info These simulations, which utilized the known X-ray crystal structure of the COX-2 enzyme (PDB ID: 3BGP), revealed favorable hydrophobic and electrostatic interactions with key amino acid residues within the binding pocket. banglajol.info This computational analysis provides a molecular-level explanation for the compound's observed weak inhibitory activity against these enzymes. banglajol.inforesearchgate.net

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations have been used to study the stability of the compound-protein complex over time. taylorandfrancis.com These computational studies provide valuable insights that can guide the chemical modification of this compound to enhance its binding affinity and selectivity for a target, potentially developing it into a more potent lead compound. researchgate.net

Computational MethodResearch Application for this compoundKey Findings / InsightsSource
Molecular Docking (e.g., AutoDock)Predicting binding mode and affinity to protein targets.Demonstrated interactions with amino acid residues in the binding pocket of COX-1 and COX-2 enzymes. banglajol.inforesearchgate.net
Molecular Dynamics (MD) SimulationAssessing the stability of the ligand-protein complex over time.Used to ascertain the firm binding of the related compound taraxerol with viral proteins. taylorandfrancis.com
Property CalculationCalculating fundamental physicochemical descriptors for modeling.Topological Polar Surface Area (TPSA): 26.3 Ų LogP: 8.7397 chemscene.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its biological target, typically a protein. d-nb.infobiotech-asia.org These methods have been instrumental in elucidating the potential mechanisms of action for this compound.

One area of significant research has been the anti-inflammatory properties of this compound, with a focus on its interaction with cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net Molecular docking studies have revealed that this compound can bind to the active sites of both COX-1 and COX-2 enzymes. researchgate.netbanglajol.info Although it shows some inhibitory activity against both isoforms, it is a more potent inhibitor of COX-2. researchgate.netbanglajol.infoglpbio.com The bulky and somewhat less polar surface area of this compound was initially considered unfavorable for strong interaction with the COX-2 binding pocket. banglajol.info However, subsequent analysis showed that favorable hydrophobic and electrostatic interactions contribute to its inhibitory effect. banglajol.info

Detailed molecular docking simulations have identified key amino acid residues within the COX-2 binding pocket that interact with this compound. banglajol.info Hydrophobic interactions are observed between the methyl groups at positions C-29 and C-30 of this compound and the amino acid residue Val116. banglajol.info The same methyl groups also form hydrophobic contacts with Leu531. banglajol.info Furthermore, Val349 interacts with the C-11 and C-12 positions of ring C, while Leu359 interacts with ring E of the pentacyclic structure of this compound. banglajol.info The acetyl group of the molecule engages in minor hydrophobic contact with Leu384 and also participates in favorable electrostatic interactions with nearby amino acid residues, which contributes to its weak inhibitory effect on COX-2. banglajol.info

Table 1: Molecular Docking and Interaction Data of this compound with COX Enzymes

Target Enzyme IC50 Value (μM) Key Interacting Residues in COX-2 Type of Interaction Reference
COX-1 116.3 ± 0.03 - - researchgate.net
COX-2 94.7 ± 0.02 Val116, Leu531, Val349, Leu359, Leu384 Hydrophobic, Electrostatic researchgate.netbanglajol.info

Beyond its anti-inflammatory potential, in silico studies have also explored the antidiabetic activity of this compound. Molecular docking studies have investigated its interaction with Glutamine: Fructose-6-Phosphate Amidotransferase (GFAT) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which are key targets in diabetes. thepharmajournal.com These studies have shown that this compound exhibits good binding affinity for both proteins, suggesting a potential role in the management of diabetes. thepharmajournal.com

Table 2: In Silico Antidiabetic Activity of this compound

Target Protein PDB ID Binding Energy (kcal/mol) Reference
Glutamine: Fructose-6-Phosphate Amidotransferase (GFAT) 2ZJ3 -11.58 thepharmajournal.com
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) 3G9E -13.12 thepharmajournal.com

Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. researchgate.net For the related compound taraxerol, MD simulations have been used to confirm the stability of its interaction with viral proteins, suggesting its potential as an antiviral agent. taylorandfrancis.comnih.gov While specific MD simulation data for this compound is not as extensively reported, the principles and applications are directly transferable and crucial for validating docking predictions and understanding the dynamic nature of its interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This approach is fundamental in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent and selective analogs. researcher.lifeanalis.com.my

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model. mdpi.comacs.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features. mdpi.com

In the context of this compound, QSAR studies can be employed to explore how modifications to its pentacyclic triterpenoid scaffold would affect its biological activities, such as its COX inhibitory or anticancer effects. mdpi.com By analyzing the contribution of different structural features to the observed activity, researchers can identify key pharmacophores—the essential structural motifs responsible for biological activity. mdpi.com

For instance, a QSAR model for COX inhibition by a series of triterpenoid compounds, including this compound, could reveal the importance of the acetyl group at the C-3 position and the specific stereochemistry of the ring system. This information would be invaluable for designing new analogs with enhanced potency or improved selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs. researchgate.net

While specific, detailed QSAR models exclusively focused on this compound analogs are not widely published in the available literature, the principles of QSAR are broadly applicable. mdpi.com The process would involve synthesizing or computationally generating a library of this compound derivatives with variations in functional groups and substitution patterns. The biological activity of these compounds would then be determined experimentally or predicted using reliable in silico methods. Finally, a QSAR model would be developed to correlate the structural variations with the observed activities, providing a predictive tool for the design of new, optimized molecules.

Future Directions and Persistent Research Challenges in Taraxerol, Acetate Science

Discovery of Novel Biosynthetic Enzymes and Unexplored Pathways

The complete biosynthetic pathway of Taraxerol (B1681929), acetate (B1210297) in plants is not yet fully elucidated. nih.gov It is hypothesized that its precursor, taraxerol, is synthesized from squalene (B77637) through the action of taraxerol synthase. nih.govresearchgate.net However, the specific enzymes responsible for the subsequent acetylation of taraxerol to form Taraxerol, acetate have remained largely uncharacterized until recently.

A significant breakthrough was the identification of a novel triterpene acetyltransferase (LsTAT1) in lettuce (Lactuca sativa). nih.gov This enzyme, belonging to the membrane-bound O-acyltransferase (MBOAT) family, demonstrated the ability to acetylate taraxerol, among other pentacyclic triterpenes, using acetyl-CoA as an acyl donor. nih.gov This discovery opens new avenues for research, but further investigation is required to:

Identify and characterize analogous acetyltransferases in other this compound-producing plant species.

Elucidate the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes.

Explore the subcellular localization of these enzymes and the metabolic channeling of intermediates.

Uncover potential alternative or secondary biosynthetic pathways that may contribute to the diversity of triterpenoid (B12794562) esters in nature. researchgate.net

Future research should focus on genome mining and functional genomics approaches in plants known to produce this compound to identify and validate new enzyme candidates.

Development of Efficient and Stereoselective Total Synthesis Methodologies

The reliance on extraction from natural sources presents significant challenges for the large-scale supply of this compound, including low yields and potential environmental impact. mdpi.comrsc.org While biotechnological production is a promising alternative, chemical synthesis remains a vital tool for producing analogs and probing structure-activity relationships. rsc.org However, the total synthesis of this compound is hampered by its complex, sterically hindered pentacyclic core and multiple stereocenters. nih.gov

Key challenges and future research directions include:

Stereoselectivity: Developing novel synthetic routes that provide precise control over the stereochemistry at each chiral center is paramount.

Efficiency: Current synthetic strategies are often lengthy and low-yielding, making them impractical for large-scale production. Future work must focus on designing more convergent and atom-economical syntheses.

Scalability: Methodologies must be developed that are not only efficient on a lab scale but also amenable to scaling up for academic and potential industrial applications.

The structural complexity of pentacyclic triterpenes remains a significant hurdle, making their chemical synthesis a challenging endeavor that limits entry into drug development pipelines. nih.gov

Deeper Elucidation of Complex Molecular Mechanisms Underlying Biological Activities

Preliminary studies have indicated that this compound possesses a range of biological activities, including anti-inflammatory and anticancer effects. banglajol.infokjms.com.pkmedkoo.com Molecular docking and in vitro studies have suggested that it can act as an inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes. banglajol.infoglpbio.com More recent multi-omics studies have shown it can alleviate oxidative stress by activating pathways such as the NF-κB and MAPK signaling cascades. nih.gov

Despite these findings, a deep, mechanistic understanding is still lacking. Future research must move beyond preliminary screenings to:

Identify direct molecular targets with high affinity and specificity.

Map the downstream signaling cascades that are modulated by this compound binding.

Validate the mechanisms of action in relevant preclinical models.

Investigate potential polypharmacology, where the compound interacts with multiple targets to produce a synergistic therapeutic effect.

A study investigating its effect on oxidative stress revealed that this compound treatment led to significant changes in metabolites and altered the transcript levels of genes like Serpinb9e, SCD2, Hspa1b, and Hspa1a. nih.gov This highlights the complexity of its interactions and the need for more profound molecular studies.

Table 1: Reported Molecular Targets and Biological Activities of this compound
Molecular Target/PathwayObserved Biological ActivityReference
COX-1Enzyme Inhibition (IC₅₀: 116.3 ± 0.03 μM) banglajol.info
COX-2Enzyme Inhibition (IC₅₀: 94.7 ± 0.02 μM) banglajol.info
NF-κB PathwayActivation in response to oxidative stress nih.gov
MAPK PathwayActivation in response to oxidative stress nih.gov
Apoptosis & Autophagy PathwaysAnticancer activity medkoo.com

Advancement of High-Throughput Analytical Platforms for Comprehensive this compound Profiling

The accurate detection and quantification of this compound in complex biological matrices (e.g., plant extracts, cell cultures, animal tissues) is critical for all aspects of its research. The structural similarity among triterpenoids makes their isolation and identification challenging. mdpi.comnih.gov Various analytical techniques have been developed, but there is a need for more advanced, high-throughput platforms.

Current and emerging analytical methods include:

High-Performance Thin-Layer Chromatography (HPTLC): A simple, precise, and sensitive method has been validated for the quantification of taraxerol, which can be adapted for its acetate form. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of triterpenoid aglycones following hydrolysis and derivatization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like HPLC-Q-TOF MS and UPLC-QqQ MS offer high sensitivity and the ability to obtain comprehensive chemical profiles of triterpenoids in complex mixtures. mdpi.commdpi.com

Hyphenated Platforms: The combination of techniques, such as LC-SPE-NMR/MS, allows for detailed comparison of saponin (B1150181) and aglycone profiles, providing both structural and quantitative data. mdpi.comnih.govresearchgate.net

Future advancements should focus on developing platforms that can rapidly screen large numbers of samples, provide unambiguous structural identification, and quantify this compound and its metabolites with high sensitivity and accuracy.

Table 2: Comparison of Analytical Platforms for Triterpenoid Analysis
PlatformStrengthsLimitationsReference
HPTLCSimple, cost-effective, good for quantificationLower resolution than LC methods, limited structural information nih.gov
GC-MSHigh resolution, established libraries for identificationRequires derivatization, not suitable for non-volatile compounds researchgate.net
LC-MS/MSHigh sensitivity and selectivity, provides structural dataIon suppression effects, matrix complexity can be a challenge mdpi.commdpi.com
LC-SPE-NMR/MSProvides definitive structural elucidationComplex instrumentation, lower throughput mdpi.comnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Interactions

To move beyond a single-target, single-pathway view, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of how this compound affects biological systems.

A recent study successfully used a combination of transcriptomics and metabolomics to investigate how this compound alleviates oxidative stress in intestinal epithelial cells. nih.gov This approach revealed significant changes in numerous metabolites and gene transcripts, connecting the compound's effects to specific cellular pathways like glycerophospholipid metabolism and complement and coagulation cascades. nih.gov

Future research should expand on this by:

Applying multi-omics approaches to various cell types and disease models.

Integrating proteomic data to link transcriptional changes to functional protein expression.

Utilizing bioinformatics and computational modeling to build predictive models of this compound's network-level effects.

Combining omics data with molecular docking and dynamic simulations to bridge the gap between systems-level responses and direct molecular interactions.

Sustainable and Scalable Production Strategies for Academic and Industrial Applications

The low native concentration of taraxerol and its derivatives in plants limits their pharmaceutical application. nih.gov Over-reliance on harvesting from natural sources is unsustainable. mdpi.com Therefore, developing sustainable and scalable production methods is a critical research priority.

Promising strategies include:

Plant Tissue Culture: Cell and hairy root cultures offer a contained and controllable environment for producing secondary metabolites. nih.gov Research has explored establishing transformed hairy root cultures for taraxerol production. nih.gov

Metabolic Engineering: Modifying the biosynthetic pathways in plants or microbial hosts (e.g., yeast) to enhance the production of this compound. This could involve overexpressing key enzymes like taraxerol synthase and acetyltransferases.

Optimization of Culture Conditions: Future research should focus on optimizing culture parameters such as nutrient media, phytohormones, and elicitors to create high-yielding cell lines for in vitro synthesis. mdpi.com

These biotechnological approaches hold the promise of providing a consistent, sustainable, and scalable supply of this compound, which is essential for advancing from preclinical research to potential clinical applications. nih.gov

Addressing Methodological Hurdles in Reproducible this compound Research

Like many natural products, research on this compound faces significant methodological challenges that can affect the reproducibility and comparability of results. researchgate.net These hurdles are common in natural product-based drug discovery and must be addressed systematically. rsc.orgresearchgate.netnih.gov

Key persistent challenges include:

Standardization: Natural extracts are complex mixtures, and their chemical composition can vary significantly based on the plant's genetics, growing conditions, and extraction methods. researchgate.net A lack of standardization makes it difficult to compare results across different studies.

Purity and Characterization: The isolation and purification of this compound to a high degree of purity is a major task. rsc.org Incomplete characterization can lead to misinterpretation of biological activity.

Reproducibility: Variations in experimental protocols, biological assays, and the source material of the compound contribute to questionable or conflicting results. researchgate.net

Availability: The limited commercial availability of pure this compound can restrict research, forcing labs to undertake challenging isolation or synthesis efforts. nih.gov

To overcome these hurdles, the research community must adopt more rigorous standards, including comprehensive chemical characterization of study materials, the use of standardized biological assays, and transparent reporting of all methodological details.

Q & A

Basic: What analytical techniques are standard for structural confirmation of taraxerol acetate?

Methodological Answer:
Structural elucidation of taraxerol acetate relies on 1H and 13C NMR spectroscopy to identify functional groups and stereochemistry. Key signals include:

  • 1H NMR : Olefinic proton at δH 5.53 (indicative of triterpene double bonds), oxymethine proton at δH 4.48 (acetylated C-3), and eight methyl singlets (δH 0.81–1.08) .
  • 13C NMR : Acetate carbonyl at δC 171.08, downfield-shifted C-3 (δC 81.17 vs. δC 79.1 in non-acetylated taraxerol), and diagnostic methyl carbons (δC 15.65–33.3) .
    Mass spectrometry (MS) confirms molecular weight (e.g., EIMS molecular ion at m/z 409 [M+H-H2O]+) and fragmentation patterns . Cross-referencing with published spectral databases (e.g., Sasakiet al., 1965) is critical for validation .

Basic: What protocols are recommended for isolating taraxerol acetate from plant matrices?

Methodological Answer:
Isolation typically involves:

Extraction : Non-polar solvents (e.g., dichloromethane) to target triterpenoids .

Fractionation : Column chromatography (silica gel) with gradient elution (e.g., hexane:ethyl acetate). Taraxerol acetate often elutes in medium-polarity fractions .

Crystallization : Purification via recrystallization (e.g., colorless needles from methanol) .
Yields vary by source; for example, Ceiba pentandra yielded 21 mg from 1 kg dried material . Purity is confirmed via TLC and HPLC-UV/ELSD .

Advanced: How should researchers address discrepancies in NMR data for taraxerol acetate derivatives?

Methodological Answer:
Discrepancies (e.g., δC 81.17 vs. literature δC 79.1 for C-3 ) may arise from sample purity, solvent effects, or stereochemical variations. To resolve:

  • Repeat purification : Eliminate co-eluting contaminants (e.g., taraxerone) via preparative HPLC .
  • 2D NMR : Use HSQC and HMBC to verify carbon-proton correlations and substituent placement .
  • X-ray crystallography : Confirm absolute configuration if crystalline .
  • Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra .

Advanced: What experimental design considerations are critical for assessing taraxerol acetate’s cytotoxicity?

Methodological Answer:

  • Dose-response and time-course : Use MTT assays with logarithmic dosing (e.g., 10–100 μM) and time points (24–72 hrs) to establish IC50 values .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells .
  • Statistical rigor : Triplicate replicates, Student’s t-test for significance (p < 0.05), and ANOVA for multi-group comparisons .
  • Cell line specificity : Test across multiple cancer models (e.g., glioblastoma U87, hepatocellular carcinoma) to evaluate selectivity .

Advanced: What mechanistic approaches confirm taraxerol acetate’s induction of apoptosis?

Methodological Answer:

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Caspase activation : Fluorometric assays for caspase-3/7 activity (e.g., 2.5-fold increase at 50 μM) .
  • Western blotting : Detect cleavage of PARP and upregulation of pro-apoptotic Bax .
  • Autophagy markers : LC3-II/LC3-I ratio via immunoblotting to assess concurrent autophagy .

Advanced: How can researchers optimize taraxerol acetate’s bioactivity through structural derivatization?

Methodological Answer:

  • Acetylation : Modify hydroxyl groups (e.g., C-3) to enhance lipophilicity and membrane permeability .
  • SAR studies : Compare bioactivity of taraxerol (IC50 116.3 μM for COX-1) vs. acetylated derivatives .
  • In silico docking : Screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina .
  • In vivo validation : Administer derivatives in xenograft models, monitoring tumor volume reduction and toxicity .

Advanced: What strategies validate the novelty of taraxerol acetate in understudied plant species?

Methodological Answer:

  • Literature mining : Use databases (SciFinder, Reaxys) to confirm unreported occurrences (e.g., first isolation in Ceiba ).
  • Metabolomic profiling : LC-HRMS/MS to compare phytochemical fingerprints against known sources .
  • Biological profiling : Test novel isolates for unique bioactivities (e.g., anti-herpes II activity reported in Pterospermum grande ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.